molecular formula C22H21FN2O2 B15003118 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione

1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No.: B15003118
M. Wt: 364.4 g/mol
InChI Key: JSKFEHOGGWFOJI-UHFFFAOYSA-N
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Description

1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE is a complex organic compound that features a unique combination of indole, piperidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE typically involves multi-step organic reactions. The process often begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic substitution reactions. The final step involves the formation of the piperidine ring and its attachment to the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin share the indole core.

    Piperidine Derivatives: Compounds such as piperine and piperidine alkaloids are structurally related.

    Fluorophenyl Compounds: Fluoxetine and other fluorinated pharmaceuticals have similar fluorophenyl groups.

Uniqueness: 1-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(PIPERIDIN-1-YL)ETHANE-1,2-DIONE is unique due to its combination of indole, piperidine, and fluorophenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-piperidin-1-ylethane-1,2-dione

InChI

InChI=1S/C22H21FN2O2/c23-17-10-8-16(9-11-17)14-25-15-19(18-6-2-3-7-20(18)25)21(26)22(27)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14H2

InChI Key

JSKFEHOGGWFOJI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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